GLP-1(7-36) - 107444-51-9

GLP-1(7-36)

Catalog Number: EVT-256303
CAS Number: 107444-51-9
Molecular Formula: C149H226N40O45
Molecular Weight: 3297.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GLP-1(7-36) (GLP-1(7-36) amide) is a naturally occurring peptide hormone produced in the endocrine L cells of the distal intestine. [] It is a potent insulinotropic hormone, meaning it stimulates insulin secretion from pancreatic β-cells. [] This peptide arises from post-translational processing of proglucagon and is released in response to nutrient ingestion. [] GLP-1(7-36) amide plays a key role in the enteroinsular axis, the communication pathway between the gut and the pancreas, helping to regulate glucose homeostasis. [] It is considered a strong physiological incretin hormone due to its ability to enhance glucose-induced insulin secretion. []

Future Directions
  • Further elucidating the mechanisms of action of GLP-1(7-36) amide and its metabolites: This includes investigating their roles in various tissues beyond the pancreas, such as the brain, heart, and adipose tissue. [, , , , ]
  • Developing more stable and potent GLP-1 receptor agonists: This involves exploring new chemical modifications and delivery systems to overcome the rapid degradation of GLP-1(7-36) amide in vivo. [, ]
  • Characterizing the specific receptors and signaling pathways activated by GLP-1(9-36) amide: This is crucial for understanding its distinct pharmacological profile and developing targeted therapies. [, , ]
  • Exploring the therapeutic potential of positive allosteric modulators of the GLP-1 receptor: This includes optimizing their efficacy, safety, and pharmacokinetic properties for clinical application. []
  • Investigating the role of GLP-1(7-36) amide in the pathogenesis of various diseases: This includes exploring its potential involvement in neurodegenerative disorders, cardiovascular disease, and cancer. []
Overview

Glucagon-like peptide-I(7-36) amide is a biologically active peptide derived from the proglucagon precursor, predominantly secreted by intestinal L-cells. This peptide plays a crucial role in glucose metabolism and insulin secretion, acting as a potent glucose-dependent insulinotropic factor. The primary function of glucagon-like peptide-I(7-36) amide is to enhance insulin release from pancreatic beta cells in response to elevated blood glucose levels, thus contributing to the regulation of glucose homeostasis in the body .

Source

Glucagon-like peptide-I(7-36) amide is synthesized in the intestinal L-cells through post-translational modification of proglucagon. It is released into the bloodstream in response to nutrient intake, particularly carbohydrates and fats. The peptide exists in two main forms: the active glucagon-like peptide-I(7-36) amide and the inactive glucagon-like peptide-I(9-36) amide, which results from enzymatic cleavage by dipeptidyl peptidase IV .

Classification

Glucagon-like peptide-I(7-36) amide is classified as an incretin hormone, a type of gastrointestinal hormone that stimulates insulin secretion in a glucose-dependent manner. It belongs to the class of peptides known as glucagon-like peptides, which are significant for their roles in metabolic regulation and appetite control .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-I(7-36) amide can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and modifications of the peptide.

Technical Details

  1. Solid-phase synthesis:
    • Amino acids are activated and coupled to the resin-bound growing chain.
    • Protecting groups are used to prevent unwanted reactions at certain functional groups during synthesis.
    • Cleavage from the resin and deprotection steps yield the final product.
  2. Recombinant DNA technology:
    • A gene encoding proglucagon is inserted into a suitable expression vector.
    • The vector is introduced into host cells (e.g., bacterial or yeast cells), which then produce proglucagon.
    • The proglucagon is subsequently processed within the host cells to yield glucagon-like peptide-I(7-36) amide.
Molecular Structure Analysis

Structure

The molecular formula of glucagon-like peptide-I(7-36) amide is C149H226N40O45, with a molecular weight of approximately 3297.67 g/mol. The amino acid sequence is HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR, where the C-terminal end is amidated, contributing to its stability and activity .

Data

The structure consists of 30 amino acids, with specific residues contributing to its receptor binding and biological activity. The presence of disulfide bonds may also influence its conformation and functionality.

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-I(7-36) amide undergoes several biochemical transformations, primarily involving enzymatic degradation. The most significant reaction involves cleavage by dipeptidyl peptidase IV, which converts it into glucagon-like peptide-I(9-36) amide, an inactive form that lacks insulinotropic activity .

Technical Details

  1. Enzymatic cleavage:
    • Dipeptidyl peptidase IV recognizes specific sequences at the N-terminal region of glucagon-like peptide-I(7-36) amide.
    • This reaction reduces the biological activity of the peptide and regulates its half-life in circulation.
Mechanism of Action

Process

Glucagon-like peptide-I(7-36) amide exerts its effects primarily through binding to specific receptors on pancreatic beta cells known as glucagon-like peptide-1 receptors. Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), leading to enhanced insulin secretion.

Data

Research indicates that glucagon-like peptide-I(7-36) amide not only stimulates insulin release but also promotes beta-cell proliferation and protects against apoptosis in pancreatic cells . Additionally, it has been shown to modulate gastric emptying and reduce appetite through central nervous system pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through modifications (e.g., amidation).
  • pH Stability: Active within a physiological pH range but may degrade under extreme conditions.

Relevant data from studies indicate that glucagon-like peptide-I(7-36) amide retains its biological activity under various physiological conditions but has a limited half-life due to rapid enzymatic degradation .

Applications

Scientific Uses

Glucagon-like peptide-I(7-36) amide has several applications in scientific research and clinical settings:

  1. Diabetes Treatment: Used as a therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve glycemic control.
  2. Obesity Research: Investigated for its potential role in appetite regulation and weight management.
  3. Neuroprotective Studies: Explored for its protective effects on neurons, particularly in neurodegenerative diseases .

Properties

CAS Number

107444-51-9

Product Name

Glucagon-like peptide-I(7-36) amide

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C149H226N40O45

Molecular Weight

3297.6 g/mol

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N

Synonyms

GLP-1-(7-36)
GLP-I (7-36)
glucagon-like peptide 1 (7-36)
glucagon-like peptide I (7-36)
proglucagon (78-107)

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.